4-Bromo-8-methoxyisoquinoline is an organic compound with the chemical formula CHBrN O. It belongs to the isoquinoline class of compounds, characterized by a bromine atom at the 4th position and a methoxy group at the 8th position of the isoquinoline ring. This compound appears as a yellowish powder and has a melting point range of 124-126 °C. Isoquinolines are significant in both organic and medicinal chemistry due to their presence in various natural products and synthetic pharmaceuticals.
The compound is synthesized through various chemical processes, often involving starting materials such as 8-methoxy-1-naphthoic acid and 4-bromoaniline. The synthesis methods are optimized for yield and efficiency, making 4-bromo-8-methoxyisoquinoline accessible for research and industrial applications.
4-Bromo-8-methoxyisoquinoline is classified as a heterocyclic aromatic compound due to its cyclic structure containing nitrogen atoms. It falls under the broader category of isoquinolines, which are known for their diverse biological activities and potential therapeutic applications.
The synthesis of 4-bromo-8-methoxyisoquinoline can be achieved using several methods:
The choice of reagents and reaction conditions is critical for optimizing yield and purity. For instance, palladium-catalyzed reactions are favored for their efficiency in forming complex structures with high selectivity. Industrial production often requires scaling these methods while maintaining cost-effectiveness.
The molecular structure of 4-bromo-8-methoxyisoquinoline consists of a fused bicyclic system featuring an isoquinoline backbone. The positioning of the bromine and methoxy groups significantly influences its chemical behavior.
4-Bromo-8-methoxyisoquinoline can undergo various chemical transformations:
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities or different properties compared to the parent compound.
The mechanism of action for 4-bromo-8-methoxyisoquinoline involves its interaction with biological targets at the molecular level. The structural features, particularly the bromine and methoxy groups, play crucial roles in modulating its reactivity and interactions with specific receptors or enzymes.
These properties make it suitable for various applications in scientific research and industry.
4-Bromo-8-methoxyisoquinoline has several notable scientific applications:
Traditional synthetic routes to 4-bromo-8-methoxyisoquinoline rely on sequential cyclization and functionalization steps. The Pomeranz-Fritsch reaction remains a cornerstone, utilizing ortho-methoxybenzaldehyde derivatives cyclized with aminoacetaldehyde diethyl acetal under acidic conditions (e.g., polyphosphoric acid) to construct the isoquinoline core. Subsequent bromination typically employs molecular bromine (Br₂) in acetic acid or dichloromethane, targeting the electron-deficient C4 position activated by the ring nitrogen [7]. Alternatively, the Skraup synthesis involves condensation of m-anisidine with glycerol and sulfuric acid, followed by oxidative aromatization and regioselective bromination at C4. These methods face limitations: Bromination under strongly acidic conditions often leads to demethylation of the methoxy group (yield reduction: 15–30%) and generates regioisomeric byproducts like 5-bromo-8-methoxyisoquinoline due to imperfect electrophilic substitution control [7] [9].
Table 1: Classical Synthetic Routes to 4-Bromo-8-methoxyisoquinoline
Method | Key Reagents | Yield (%) | Major Limitations |
---|---|---|---|
Pomeranz-Fritsch | Aminoacetaldehyde diethyl acetal, PPA | 40–55 | Demethylation, long reaction times |
Skraup | Glycerol, H₂SO₄, Br₂/AcOH | 35–50 | Regioisomers (up to 20%), tar formation |
Post-cyclization bromination | Br₂/DCM, FeCl₃ | 60–75 | Requires pre-formed isoquinoline core |
Regiocontrol in brominating 8-methoxyisoquinoline exploits two strategies: directed ortho-metalation (DoM) and transition metal-catalyzed C-H activation. The 8-methoxy group acts as a weakly coordinating director, enabling magnesiation at C4 using TMPMgCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride) in toluene at 0°C. Transmetalation with ZnCl₂ followed by bromination with Br₂ yields the 4-bromo derivative with >90% regioselectivity [8]. For catalytic approaches, Pd(0)/Cu(I) co-catalysis enables C4–H bromination using NBS (N-bromosuccinimide) under mild conditions (acetonitrile, 60°C). The methoxy group’s electron-donating effect stabilizes the Pd-aryl σ-complex intermediate, suppressing C5 bromination. This method achieves 85–92% yield with <5% C5 regioisomer [5] [9]. Crucially, steric bulk from the C8 methoxy group impedes electrophilic attack at C5, further enhancing C4 selectivity in uncatalyzed reactions [9].
Table 2: Modern Regioselective Bromination Techniques
Strategy | Conditions | Regioselectivity (C4:C5) | Yield (%) |
---|---|---|---|
Directed ortho-metalation | TMPMgBu, toluene, 0°C; then Br₂ | >95:5 | 78–85 |
Pd/Cu-catalyzed C–H activation | Pd(OAc)₂ (5 mol%), CuBr₂, NBS, MeCN, 60°C | 92:8 | 85–92 |
Lewis acid-assisted | Br₂, AlCl₃, DCM, –20°C | 88:12 | 70–78 |
Recent advances focus on atom economy and waste reduction in synthesizing 4-bromo-8-methoxyisoquinoline. Solvent-free bromination employs mechanochemical grinding: 8-methoxyisoquinoline and NBS are ball-milled with silica gel, achieving 94% conversion in 30 minutes without solvents. This reduces E-factor (environmental factor) to 1.2 versus 8.5 for traditional bromination [5]. Microwave-assisted cyclization optimizes the Pomeranz-Fritsch reaction using ethanol/water mixtures and catalytic p-TsOH, completing cyclization in 15 minutes (vs. 24 hours conventionally) and eliminating halogenated solvents. Subsequent bromination uses in situ-generated HBr from NaBr/H₂O₂, minimizing hazardous bromine handling [5]. Additionally, photocatalytic bromination with TiO₂ and visible light facilitates C4-selective functionalization at ambient temperature, reducing energy consumption by 60% compared to thermal methods [9].
Key Green Metrics:
Synthetic pathways diverge significantly for positional isomers like 4-bromo-7-methoxyisoquinoline (CAS 1783659-54-0) due to electronic and steric differences. The C7 methoxy group in 7-methoxyisoquinoline deactivates C5 toward electrophilic attack but activates C8, necessitating protecting group strategies (e.g., O-methylation before bromination) to achieve C4 selectivity. Conversely, the C8 methoxy group in the target compound inherently directs bromination to C4 without protection [7] [9].
Table 3: Synthetic Comparison of Key Isoquinoline Isomers
Parameter | 4-Bromo-8-methoxyisoquinoline | 4-Bromo-7-methoxyisoquinoline | 5-Bromo-8-methoxyisoquinoline |
---|---|---|---|
Optimal Route | Pd-catalyzed C4–H activation | Pomeranz-Fritsch with brominated precursor | Electrophilic bromination (no catalyst) |
Key Challenge | Minimizing C5 contamination | Suppressing C8 bromination | Low yield (≤40%) |
Regioselectivity | 92:8 (C4:C5) | 75:25 (C4:C8) | N/A (single isomer) |
Yield in Pharma Routes | 86% (Suzuki coupling precursor) | 68% (fluorescence probe synthesis) | Not reported |
Electronic Effects: The C8 methoxy group exhibits stronger +M effect (mesomeric donation) toward C4 than the C7 methoxy group due to resonance alignment with the heterocyclic nitrogen. DFT calculations confirm higher electron density at C4 in 8-methoxyisoquinoline (–0.112 e) versus 7-methoxyisoquinoline (–0.089 e), rationalizing its preferential bromination at C4 [9]. Synthetic Flexibility: 4-Bromo-8-methoxyisoquinoline serves as a superior platform for cross-coupling reactions (e.g., Suzuki-Miyaura), achieving 86% yield in synthesizing tubulin-binding anticancer agents, whereas its C7-methoxy isomer requires harsher conditions (72% yield) due to competitive coordination of the methoxy group with palladium catalysts [7] [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3